molecular formula C6H4BF3KNO B595494 Potassium trifluoro(5-formylpyridin-3-yl)borate CAS No. 1245906-60-8

Potassium trifluoro(5-formylpyridin-3-yl)borate

Cat. No.: B595494
CAS No.: 1245906-60-8
M. Wt: 213.008
InChI Key: YXSBSGFVXLDEJH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(5-formylpyridin-3-yl)borate can be synthesized through various methods. One common approach involves the reaction of 5-formylpyridine with potassium trifluoroborate in the presence of a suitable base. The reaction typically occurs under mild conditions and can be carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques like crystallization or chromatography to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(5-formylpyridin-3-yl)borate primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction involves the coupling of the borate compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of potassium trifluoro(5-formylpyridin-3-yl)borate in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Potassium trifluoro(5-formylpyridin-3-yl)borate can be compared with other organotrifluoroborate compounds, such as:

The uniqueness of this compound lies in its ability to participate in selective cross-coupling reactions, providing high yields and functional group tolerance .

Properties

IUPAC Name

potassium;trifluoro-(5-formylpyridin-3-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF3NO.K/c8-7(9,10)6-1-5(4-12)2-11-3-6;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSBSGFVXLDEJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CN=C1)C=O)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF3KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855873
Record name Potassium trifluoro(5-formylpyridin-3-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245906-60-8
Record name Potassium trifluoro(5-formylpyridin-3-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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